molecular formula C16H19N3O B7516248 N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B7516248
M. Wt: 269.34 g/mol
InChI Key: FTPOGIMCRNDFLO-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with the dopamine transporter. It binds to the transporter and inhibits its function, which results in an increase in the levels of dopamine in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide in lab experiments is its selectivity for the dopamine transporter. This allows for more precise manipulation of dopamine levels in the brain. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins in addition to the dopamine transporter.

Future Directions

There are several potential future directions for research involving N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One direction involves further exploration of its effects on dopamine levels and its potential therapeutic applications in disorders such as Parkinson's disease and addiction. Another direction involves the development of more selective compounds that target the dopamine transporter with even greater precision. Additionally, research could focus on the potential for this compound to interact with other proteins in the brain and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been achieved through several methods. One method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with benzyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3,4-dihydropyrazine-2-carboxylic acid with benzylamine and methyl isocyanate. Both methods result in the formation of the desired compound with high yields.

Scientific Research Applications

N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This property makes it a potential tool for studying the role of dopamine in various physiological and behavioral processes.

properties

IUPAC Name

N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-15-8-5-9-18(15)10-11-19(13)16(20)17-12-14-6-3-2-4-7-14/h2-9,13H,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPOGIMCRNDFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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